![molecular formula C16H15FN2OS B5702812 N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5702812.png)
N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide, also known as D4476, is a chemical compound that has gained significant attention in scientific research due to its potential as a selective inhibitor of protein kinase D (PKD). PKD is a family of serine/threonine kinases that play important roles in various cellular processes, including cell proliferation, differentiation, survival, and migration.
Wirkmechanismus
N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide selectively inhibits the activity of PKD by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream targets of PKD, leading to the inhibition of various cellular processes.
Biochemical and Physiological Effects:
N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide has been shown to have a variety of biochemical and physiological effects, depending on the cell type and experimental conditions. For example, N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide has been shown to inhibit the phosphorylation of histone H3, a marker of cell proliferation, in cancer cells. N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide has also been shown to reduce the expression of pro-inflammatory cytokines in macrophages and to improve insulin sensitivity in adipocytes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide in lab experiments is its selectivity for PKD, which allows researchers to specifically target this kinase without affecting other signaling pathways. However, one limitation of N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide is its relatively low potency, which may require higher concentrations to achieve the desired effects. Additionally, N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide may have off-target effects on other kinases, which should be taken into consideration when interpreting the results of experiments.
Zukünftige Richtungen
There are several future directions for research on N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide and PKD. One area of interest is the development of more potent and selective inhibitors of PKD, which could have therapeutic potential for diseases such as cancer and cardiovascular disease. Another direction is the investigation of the role of PKD in other cellular processes and diseases, such as neurodegenerative disorders and viral infections. Finally, the development of animal models with tissue-specific PKD knockout or overexpression could provide valuable insights into the physiological functions of PKD in vivo.
Synthesemethoden
The synthesis of N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide involves the reaction of 3-fluorobenzoic acid with thionyl chloride to form 3-fluorobenzoyl chloride, which is then reacted with N-(2,4-dimethylphenyl)aminothiourea to yield N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide. The purity of the compound can be confirmed by using analytical techniques such as NMR spectroscopy and HPLC.
Wissenschaftliche Forschungsanwendungen
N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide has been used extensively in scientific research to investigate the role of PKD in various cellular processes and diseases. For example, N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide has been shown to inhibit the proliferation and migration of cancer cells by blocking the activation of PKD. N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide has also been used to study the role of PKD in cardiac hypertrophy, inflammation, and insulin signaling.
Eigenschaften
IUPAC Name |
N-[(2,4-dimethylphenyl)carbamothioyl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2OS/c1-10-6-7-14(11(2)8-10)18-16(21)19-15(20)12-4-3-5-13(17)9-12/h3-9H,1-2H3,(H2,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSMEXGXQOGOLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-dimethylphenyl)carbamothioyl]-3-fluorobenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.